6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
6-Butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone (DHPM) derivative characterized by a bicyclic pyrrolopyrimidine scaffold substituted with a butyl group at position 6 and a para-methylphenyl (p-tolyl) group at position 2. The compound’s structure combines lipophilic (butyl and p-tolyl) and hydrogen-bonding (pyrimidine-dione) moieties, which may influence its binding affinity to biological targets such as α-glucosidase or β-amylase.
Properties
IUPAC Name |
6-butyl-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-7-5-11(2)6-8-12/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZADFXOVOMVTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been known to inhibit enzymes like dihydrofolate reductase (dhfr) with high affinity.
Mode of Action
The compound likely works by reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition disrupts the synthesis of RNA and DNA, leading to the death of cancer cells.
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the synthesis of RNA and DNA. By inhibiting DHFR, it disrupts the production of tetrahydrofolate, a crucial component in the synthesis of these nucleic acids.
Biological Activity
6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 329.4 g/mol. It features a pyrrolo[3,4-d]pyrimidine backbone which is known for various biological activities.
Research indicates that derivatives of the pyrrolo[3,4-d]pyrimidine scaffold exhibit significant inhibition of poly(ADP-ribose) polymerases (PARP-1 and PARP-2). These enzymes are crucial in DNA repair mechanisms and cell survival pathways. The selectivity for PARP-2 over PARP-1 has been linked to specific substituents on the aromatic rings attached to the pyrimidine structure .
Antitumor Activity
A notable study demonstrated that compounds similar to this compound exhibited potent cytotoxic effects against various human tumor cell lines. For example, compounds with similar structural features showed IC50 values in the nanomolar range against KB and IGROV1 cells .
Inhibition of Enzymatic Activity
The compound has been shown to inhibit enzymes involved in critical cellular processes:
- PARP Inhibition : The compound's derivatives have been found to inhibit PARP activity effectively. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents due to impaired DNA repair mechanisms .
Anti-inflammatory Properties
Some studies suggest that pyrrolo[3,4-d]pyrimidines may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. This activity could be beneficial in treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
R<sup>6</sup> Substituent: Butyl vs. Benzyl
- However, benzyl derivatives (e.g., Compound A) demonstrate strong α-glucosidase inhibition (81.99% at 1.02 µg/ml), suggesting that aromatic R<sup>6</sup> groups may favor target binding via π-π interactions .
- Benzyl Group (Compound A) : The benzyl substituent’s planar structure may facilitate deeper penetration into enzyme active sites, as evidenced by its low binding energy (-7.9 kcal/mol) in molecular docking studies .
R<sup>4</sup> Substituent: p-Tolyl vs. Hydroxyphenyl, Fluorophenyl, and Methoxyphenyl
- p-Tolyl (Target Compound) : The electron-donating methyl group at the para position may enhance hydrophobic interactions with enzyme pockets while avoiding the polarity of hydroxyl or methoxy groups. This could balance solubility and binding affinity.
- 4-Hydroxyphenyl (Compound A) : The hydroxyl group enables hydrogen bonding with residues in α-glucosidase’s active site, contributing to its high inhibitory activity .
- 3-Fluorophenyl () : Fluorine’s electronegativity may induce dipole interactions, but its meta position could sterically hinder optimal binding compared to para-substituted analogs.
- 4-Methoxyphenyl () : The methoxy group’s bulkiness and electron-rich nature might reduce binding efficiency compared to smaller substituents like methyl or hydroxyl.
Physicochemical and Structural Insights
- Molecular Weight : The target compound (313.39 g/mol) falls within the acceptable range for drug-like molecules, similar to its analogs (303–351 g/mol).
- Polar Functional Groups : Compounds with hydroxyl groups (e.g., Compound A) exhibit higher polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s p-tolyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
